![molecular formula C16H18N6O10 B12279969 [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)
[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate is a complex organic molecule It features a purine base attached to a ribose sugar, which is further modified with acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the ribose sugar.
Glycosylation: The purine base is glycosylated with the ribose sugar under acidic conditions to form the nucleoside.
Acetylation: The hydroxyl groups of the ribose sugar are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Nitration: The amino group on the purine base is nitrated using a nitrating agent like nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization: Reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization.
化学反応の分析
Types of Reactions
[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The acetate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.
Major Products
Oxidation Products: Various oxidized derivatives of the purine base.
Reduction Products: Amino derivatives of the purine base.
Substitution Products: Compounds with different functional groups replacing the acetate groups.
科学的研究の応用
Chemistry
In chemistry, [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential role in cellular processes. Its purine base is similar to nucleotides found in DNA and RNA, making it a subject of interest in genetic research and molecular biology.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural similarity to nucleotides suggests it could be used in antiviral or anticancer treatments. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a chemical intermediate in various manufacturing processes.
作用機序
The mechanism of action of [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with molecular targets in cells. The compound can be incorporated into DNA or RNA, potentially disrupting normal cellular functions. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.
Cytidine: A nucleoside with a pyrimidine base, structurally different but functionally similar.
Uniqueness
[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate is unique due to its specific modifications, such as the acetate groups and the nitro group on the purine base. These modifications confer distinct chemical properties and potential biological activities, setting it apart from other nucleosides.
特性
分子式 |
C16H18N6O10 |
|---|---|
分子量 |
454.35 g/mol |
IUPAC名 |
[3,4-diacetyloxy-5-(2-amino-8-nitro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N6O10/c1-5(23)29-4-8-10(30-6(2)24)11(31-7(3)25)14(32-8)21-12-9(18-16(21)22(27)28)13(26)20-15(17)19-12/h8,10-11,14H,4H2,1-3H3,(H3,17,19,20,26) |
InChIキー |
QLINZTUHUNRZIM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol](/img/structure/B12279899.png)
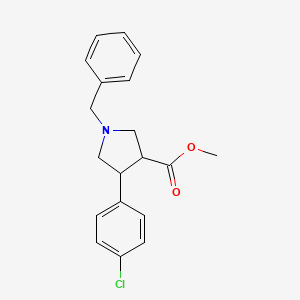


![4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12279921.png)


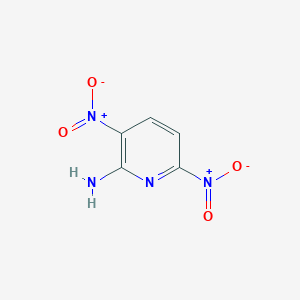

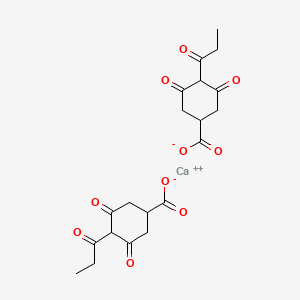
![Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-](/img/structure/B12279961.png)
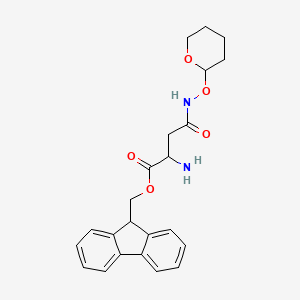
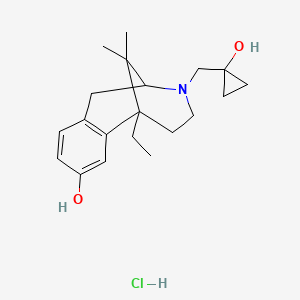
![N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279978.png)
